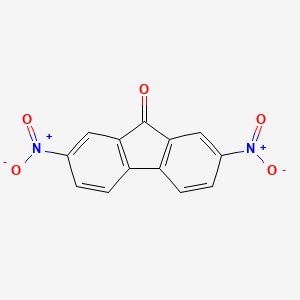
Epicoprostanol
Descripción general
Descripción
Epicoprostanol is a prostaglandin, a hormone-like substance that occurs naturally in the body . Prostaglandins help control functions in the body such as blood pressure and muscle contractions .
Synthesis Analysis
Epicoprostanol is used as an internal standard for Gas Chromatography-Flame Ionization Detector (GC-FID) quantification of phytosterols . The internal standards solution of 5α-cholestane (50 μg/mL) is prepared by accurately weighing 0.5 mg 5α-cholestane standard products, and diluting to a 10 mL flask with acetone .Molecular Structure Analysis
Epicoprostanol has a molecular formula of C27H48O . It contains 79 bonds in total, including 31 non-H bonds, 5 rotatable bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
Epicoprostanol exhibits poor stability to heat, light, oxygen, pH, and metal ions . It is also prone to oxidation under light irradiation and heat treatment .Physical And Chemical Properties Analysis
Epicoprostanol has a molecular weight of 388.7 g/mol . It is a cholestanoid, a type of steroid .Aplicaciones Científicas De Investigación
Paleolimnology and Human Populations
Epicoprostanol: has been used as a proxy for human populations in paleolimnology studies. Researchers analyze faecal stanol concentrations in lake sediments to infer past human presence. The assumption is that variability in faecal stanol concentration or ratios reflects relative catchment-scale human populations . However, the specific controls on faecal stanol concentrations and ratios remain poorly understood.
Key Findings::Microbial Reduction of Cholesterol
The gut microbiota plays a crucial role in cholesterol metabolism. It reduces cholesterol to coprostanol , which can further convert to epicoprostanol . Understanding this microbial process is essential for various health and environmental applications .
In Vivo Esterification of Epicoprostanol
Researchers have investigated the esterification of epicoprostanol in human subjects. Equatorial conformation appears necessary for in vivo esterification of 3-hydroxy sterols .
Mecanismo De Acción
Target of Action
Epicoprostanol, also known as Epicoprosterol, primarily targets platelets and vascular tissue . It is a prostaglandin that plays a crucial role in controlling functions such as blood pressure and muscle contractions .
Mode of Action
Epicoprostanol interacts with its targets to bring about significant changes. It acts as a vasodilator , expanding blood vessels to increase blood flow . It also inhibits platelet aggregation, preventing the formation of blood clots . This dual action makes it effective in managing conditions like pulmonary hypertension .
Biochemical Pathways
Epicoprostanol affects several biochemical pathways. It is involved in the indirect metabolic pathway of cholesterol in the hindgut, with intermediates like 4-cholesten-3-one and coprostanone, and epicoprostanol as the end-product . This conversion is mediated by microbes present in the gut . The process helps facilitate the elimination of cholesterol from the body .
Pharmacokinetics
Drug likeness parameters indicate that a molecule’s adme properties can be inferred based on its similarity to molecules with known adme properties . More research is needed to outline the specific ADME properties of Epicoprostanol and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Epicoprostanol’s action are primarily seen in its ability to inhibit platelet aggregation and act as a vasodilator . It interacts differently with rat adipocyte membranes, causing selective changes in membrane fluidity at different depths of the bilayer, which may modulate the activities of membrane-bound proteins such as enzymes and receptors .
Action Environment
The action, efficacy, and stability of Epicoprostanol can be influenced by various environmental factors. For instance, the presence of faecal sterols in coastal and marine sediments is a reliable indicator of sewage contamination . The positive correlation of faecal sterols with antimicrobial resistance provides insight that antibiotic resistance genes can spread to areas away from point sources . This suggests that environmental factors can influence the action and distribution of Epicoprostanol.
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-KKFSNPNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046700 | |
| Record name | (3alpha,5beta)-Cholestan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
epi-Coprostanol | |
CAS RN |
516-92-7 | |
| Record name | Epicoprostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicoprosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicoprostanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3alpha,5beta)-Cholestan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICOPROSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFH3K1F9EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is epicoprostanol considered a useful biomarker for sewage contamination?
A1: Unlike cholesterol, which has diverse origins, coprostanol (5β-Cholestan-3β-ol) and its epimer epicoprostanol are formed exclusively in the gut of humans and higher mammals. Their presence in environmental samples, especially in specific ratios, can indicate fecal pollution from these sources. []
Q2: How does the ratio of coprostanol to epicoprostanol provide information about sewage treatment?
A2: The coprostanol/epicoprostanol ratio can help differentiate between treated and untreated sewage. Treated sewage tends to have a higher ratio, while untreated sewage exhibits a lower ratio. [, ]
Q3: Can epicoprostanol be used to identify fecal contamination sources beyond human waste?
A3: Yes, although coprostanol is often the primary focus, analyzing the combined profile of multiple fecal sterols, including epicoprostanol, can help differentiate between fecal matter from various animals, such as cows and pigs. [, , ]
Q4: How are fecal sterols used in archaeological research?
A4: Fecal sterols like epicoprostanol and coprostanol are persistent in soil and sediment, offering insights into past human and animal presence, dietary habits, and agricultural practices at archaeological sites. [, , ]
Q5: Can epicoprostanol be used to track the origin of organic matter in combined sewer systems?
A5: Research suggests that the presence and levels of epicoprostanol, along with other sterols, can help differentiate between sources like runoff water and sewage in combined sewer systems. []
Q6: How effective are biofilms in adsorbing epicoprostanol and other fecal sterols for sewage contamination assessment?
A6: Studies have demonstrated the potential of using natural biofilms as a tool for monitoring fecal sterols, including epicoprostanol, in aquatic environments due to their capacity to sorb hydrophobic compounds. []
Q7: Does epicoprostanol interact with cellular membranes differently than cholesterol?
A7: Yes, unlike cholesterol, which generally promotes membrane order, epicoprostanol, with its nonplanar ring structure and 3α-OH group, has been shown to promote rather than inhibit human sperm capacitation, suggesting a distinct interaction with membrane components. []
Q8: How does epicoprostanol affect the growth of Mycoplasma capricolum?
A8: Epicoprostanol inhibits the growth of Mycoplasma capricolum, particularly by suppressing the synthesis of unsaturated phospholipids. This inhibition can be counteracted by supplementing the medium with cholesterol or phosphatidylcholine. [, ]
Q9: Are there any studies on the effects of epicoprostanol on cholesterol metabolism in the liver?
A9: In vitro studies on hamster liver microsomes indicate that epicoprostanol can inhibit the activity of cytochrome P450 oxysterol 7α-hydroxylase (CYP7B), an enzyme involved in bile acid synthesis from cholesterol. []
Q10: Does epicoprostanol affect the interaction between IK1 and maxi-K channels?
A10: Research shows that while cholesterol depletion weakens the interaction between IK1 and maxi-K channels, cholesterol enrichment strengthens this interaction. Interestingly, replacing cholesterol with epicoprostanol did not restore the interaction lost due to cholesterol depletion. This finding underscores the specific structural requirements for this interaction. []
Q11: What is the molecular formula and weight of epicoprostanol?
A11: The molecular formula of epicoprostanol is C27H48O, and its molecular weight is 388.67 g/mol.
Q12: How does the structure of epicoprostanol differ from cholesterol?
A12: Epicoprostanol is a stereoisomer of coprostanol, differing in the orientation of the hydroxyl group at the C3 position. While coprostanol has a 3β-OH group, epicoprostanol has a 3α-OH group. Both coprostanol and epicoprostanol are saturated derivatives of cholesterol, lacking the double bond in the B ring.
Q13: What analytical techniques are used to detect and quantify epicoprostanol in environmental samples?
A13: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify epicoprostanol and other sterols in environmental matrices like sediments and water. [, , , , , , , , ]
Q14: Are there alternative methods for analyzing epicoprostanol that are faster and more environmentally friendly?
A14: Yes, research is ongoing to develop faster and more eco-friendly methods for analyzing fecal sterols. For example, an efficient ethanol-based extraction protocol combined with a rapid alumina-ethanol elution clean-up has been proposed as an alternative to traditional methods for quantifying fecal steroids in marine sediments. []
Q15: Can liquid chromatography be used to analyze epicoprostanol?
A15: Yes, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS-MS) has been successfully used to determine epicoprostanol levels in environmental samples. []
Q16: Are there any advantages of using UHPLC-MS/MS for analyzing epicoprostanol compared to traditional GC-MS methods?
A16: Yes, ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) offers several advantages for analyzing epicoprostanol and other sterols. This technique does not require derivatization, has lower limits of detection (LOD) and quantification (LOQ), and can effectively separate diastereoisomers like epicoprostanol and coprostanol. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



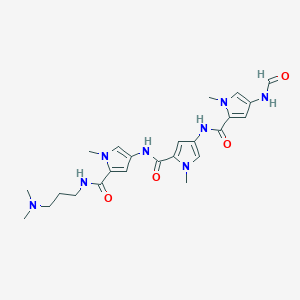
![(11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid](/img/structure/B1213969.png)
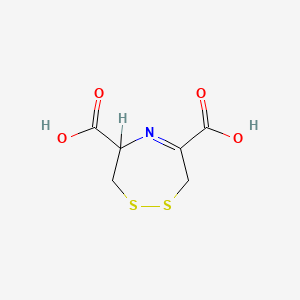
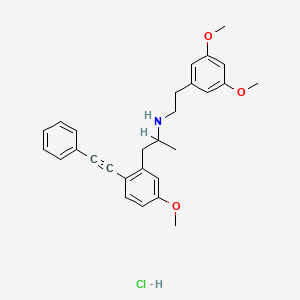
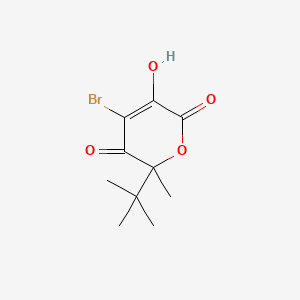
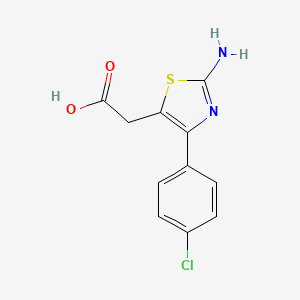

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)
